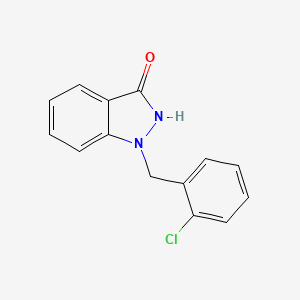
Phenyl 2-oxo-4-phenylazetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氧代-4-苯基氮杂环丁烷-1-羧酸苯酯是一种化学化合物,以其独特的结构和在各个科学研究领域中的潜在应用而闻名。该化合物包含一个四元氮杂环丁烷环,与一个苯基和一个羧酸酯基团融合。在第二位上的氧代基团和第四位上的苯基基团进一步增强了其化学性质。
准备方法
合成路线和反应条件
2-氧代-4-苯基氮杂环丁烷-1-羧酸苯酯的合成通常涉及在受控条件下对合适前体的环化。一种常见的方法涉及苯乙酸衍生物与氮杂环丁酮中间体的反应。该反应通常在强碱(如氢化钠)和适当溶剂(如二甲基甲酰胺 (DMF))的存在下进行。反应条件(包括温度和反应时间)经过优化,以实现高产率和所需产物的纯度。
工业生产方法
2-氧代-4-苯基氮杂环丁烷-1-羧酸苯酯的工业生产可能涉及使用连续流动反应器进行大规模合成。这些反应器可以精确控制反应参数,确保产品质量一致。使用自动化系统和先进的纯化技术(如色谱法)进一步提高了生产过程的效率。
化学反应分析
反应类型
2-氧代-4-苯基氮杂环丁烷-1-羧酸苯酯会发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧代衍生物。
还原: 还原反应可以将氧代基团转化为羟基。
取代: 苯基可以发生亲电或亲核取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 使用还原剂如氢化锂铝 (LiAlH₄) 或硼氢化钠 (NaBH₄)。
取代: 在适当的条件下,使用卤素(例如,溴)或亲核试剂(例如,胺)等试剂。
形成的主要产物
从这些反应中形成的主要产物包括羟基化衍生物、取代的苯基化合物和各种氧代衍生物,具体取决于所使用的特定反应条件和试剂。
科学研究应用
2-氧代-4-苯基氮杂环丁烷-1-羧酸苯酯在科学研究中具有广泛的应用:
化学: 它被用作合成复杂有机分子的构建单元,并用作各种有机转化中的试剂。
生物学: 研究该化合物具有潜在的生物活性,包括抗菌和抗癌特性。
医学: 正在进行研究以探索其作为药物中间体的潜力及其在药物开发中的作用。
工业: 它被用于生产具有独特性能的专用化学品和材料。
作用机制
2-氧代-4-苯基氮杂环丁烷-1-羧酸苯酯的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物的独特结构使其能够与某些酶或受体结合,调节其活性。这种相互作用会导致各种生物效应,例如抑制酶活性或改变细胞信号通路。需要进一步研究来充分阐明所涉及的详细机制和分子靶点。
相似化合物的比较
2-氧代-4-苯基氮杂环丁烷-1-羧酸苯酯可以与其他类似化合物进行比较,例如:
- 2-氧代-4-甲基氮杂环丁烷-1-羧酸苯酯
- 2-氧代-4-乙基氮杂环丁烷-1-羧酸苯酯
- 2-氧代-4-异丙基氮杂环丁烷-1-羧酸苯酯
这些化合物共用氮杂环丁烷环结构,但在连接到环上的取代基方面有所不同。
属性
分子式 |
C16H13NO3 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC 名称 |
phenyl 2-oxo-4-phenylazetidine-1-carboxylate |
InChI |
InChI=1S/C16H13NO3/c18-15-11-14(12-7-3-1-4-8-12)17(15)16(19)20-13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI 键 |
ZCIQUAXNMWWULG-UHFFFAOYSA-N |
规范 SMILES |
C1C(N(C1=O)C(=O)OC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



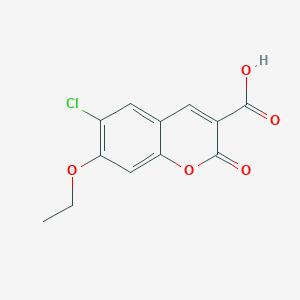


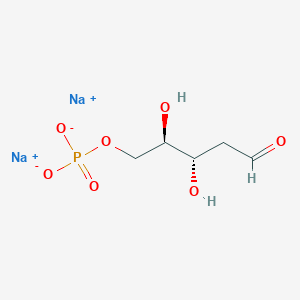

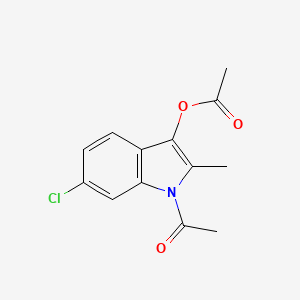
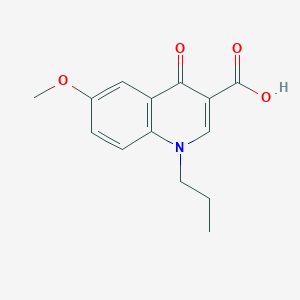
![5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11855563.png)
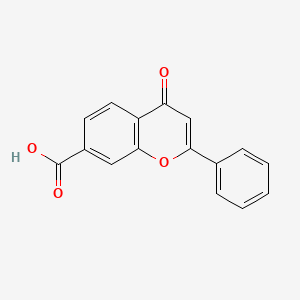
![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)
![1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11855575.png)

